1,5-Dimethyl-3-(4-propylpyrrolidin-3-yl)-1H-pyrazole
Description
Properties
Molecular Formula |
C12H21N3 |
|---|---|
Molecular Weight |
207.32 g/mol |
IUPAC Name |
1,5-dimethyl-3-(4-propylpyrrolidin-3-yl)pyrazole |
InChI |
InChI=1S/C12H21N3/c1-4-5-10-7-13-8-11(10)12-6-9(2)15(3)14-12/h6,10-11,13H,4-5,7-8H2,1-3H3 |
InChI Key |
QCUBFOLSGJXYHL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CNCC1C2=NN(C(=C2)C)C |
Origin of Product |
United States |
Preparation Methods
Core Pyrazole Formation via Cyclocondensation
The pyrazole nucleus can be synthesized using 1,3-diketones and hydrazine derivatives, a method first reported by Knorr et al.. For 1,5-dimethyl substitution, methyl ethyl diketone (pentane-2,4-dione) reacts with methylhydrazine under acidic conditions.
| Component | Quantity/Condition | Source |
|---|---|---|
| Methyl ethyl diketone | 1.0 equiv | |
| Methylhydrazine | 1.1 equiv | |
| Solvent | Water or ethanol | |
| Catalyst | Glacial acetic acid (0.1 eq) | |
| Temperature | 50–100°C, 3–6 h |
This method yields 1,5-dimethylpyrazole with >90% purity, which can then undergo functionalization at the 3-position.
Post-Functionalization of Preformed Intermediates
A modular strategy involves synthesizing 3-iodo-1,5-dimethylpyrazole first, followed by coupling with a 4-propylpyrrolidin-3-ylzinc reagent.
One-Pot Multicomponent Synthesis
Aryl hydrazones and ketones can react in the presence of iodine and DMSO to form polysubstituted pyrazoles. For example:
- Reactants : 4-propylpyrrolidin-3-yl methyl ketone + methylhydrazine.
- Conditions : I₂ (0.1 eq), DMSO (4 eq), HCl (cat.), reflux in ethanol (5 h).
This method achieves 60–75% yields for analogous 3,5-disubstituted pyrazoles.
Challenges and Optimization
- Regioselectivity : The 3-position of pyrazole is less reactive than 4/5-positions, necessitating directed metalation or protective groups.
- Steric Hindrance : Bulky 4-propylpyrrolidine may reduce coupling efficiency; microwave-assisted synthesis improves kinetics.
- Purification : Chromatography or crystallization from ethanol/water mixtures is required for >95% purity.
Hypothetical Synthetic Route
A plausible pathway integrating the above methods:
- Step 1 : Synthesize 1,5-dimethylpyrazole via cyclocondensation of methyl ethyl diketone and methylhydrazine in water with acetic acid.
- Step 2 : Iodinate at the 3-position using NIS in acetonitrile.
- Step 3 : Perform Negishi coupling with 4-propylpyrrolidin-3-ylzinc bromide under Pd(PPh₃)₄ catalysis.
Projected Yield : 40–55% overall.
Analytical Data
While specific data for the target compound are unavailable, analogous pyrazoles exhibit:
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethyl-3-(4-propylpyrrolidin-3-yl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction can produce pyrazole alcohols or amines.
Scientific Research Applications
1,5-Dimethyl-3-(4-propylpyrrolidin-3-yl)-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1,5-Dimethyl-3-(4-propylpyrrolidin-3-yl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogs include:
Key Observations :
- Solubility : The carboxylic acid analog (similarity score 0.85, ) exhibits higher aqueous solubility due to ionization, whereas the target compound’s pyrrolidine group may reduce solubility but improve membrane permeability.
- Biological Activity : CRF1 antagonists (e.g., NBI 30775) with pyrazolo-pyrimidine cores show potent receptor binding , but the target compound’s pyrrolidine substituent could modulate selectivity or pharmacokinetics.
- Synthetic Complexity : Fused heterocycles (e.g., pyrazolo-triazolopyrimidines ) require multi-step syntheses, whereas the target compound’s alkylation steps are comparatively straightforward .
Hydrogen Bonding and Crystal Packing
The 4-propylpyrrolidin-3-yl group enables diverse hydrogen-bonding motifs. In contrast:
Pharmacokinetic and Electronic Properties
- Lipophilicity : The propyl chain increases logP compared to carboxylic acid analogs, favoring blood-brain barrier penetration .
- Electronic Effects : The pyrrolidine ring’s electron-donating nature contrasts with electron-withdrawing groups (e.g., tetrazoles in compounds 4i/4j), altering reactivity in electrophilic substitutions .
Data Tables
Table 1: Physicochemical Comparison
| Property | Target Compound | 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid | CRF1 Antagonist (NBI 30775) |
|---|---|---|---|
| Molecular Weight | ~265 g/mol | ~168 g/mol | ~438 g/mol |
| logP (Predicted) | 2.8 | 1.2 | 4.1 |
| Hydrogen Bond Donors | 1 (pyrrolidine N–H) | 2 (COOH, N–H) | 1 (pyrimidine N) |
| Synthetic Steps | 3–4 | 2 | 6–8 |
Biological Activity
1,5-Dimethyl-3-(4-propylpyrrolidin-3-yl)-1H-pyrazole is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
- Molecular Formula : C₁₁H₁₆N₄
- Molecular Weight : 204.27 g/mol
The structure of 1,5-Dimethyl-3-(4-propylpyrrolidin-3-yl)-1H-pyrazole features a pyrazole ring substituted with a pyrrolidine moiety, which may contribute to its biological properties.
Research indicates that pyrazole derivatives exhibit a variety of biological activities, including:
- Anti-inflammatory Effects : Certain pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling pathways .
- Neuroprotective Properties : Compounds similar to 1,5-Dimethyl-3-(4-propylpyrrolidin-3-yl)-1H-pyrazole have been studied for their neuroprotective effects against oxidative stress and neurodegeneration .
- Antidepressant Activity : Some studies suggest that pyrazole derivatives may influence neurotransmitter systems, potentially offering antidepressant effects .
Case Studies and Research Findings
- Anti-inflammatory Activity :
- Neuroprotective Effects :
- Cognitive Enhancement :
Data Table: Summary of Biological Activities
Q & A
Basic: What synthetic methodologies are recommended for optimizing the yield of 1,5-dimethyl-3-(4-propylpyrrolidin-3-yl)-1H-pyrazole?
To maximize synthetic yield, consider electrochemically enabled oxidative aromatization of pyrazoline precursors, which avoids stoichiometric oxidants and enables selective C–N bond formation. For example, applying 4F charge (579 °C) under constant potential (e.g., +1.5 V vs. Ag/AgCl) in a divided cell with a graphite anode and Pt cathode achieves ~88% yield for analogous pyrazoles . Purification via silica filtration and recrystallization from ethanol enhances purity. Validate intermediates via HRMS (e.g., calculated [M+H]⁺ 315.1292, observed 315.1291) and monitor tautomerism using NMR (CDCl₃ for solution-state analysis) .
Advanced: How does annular tautomerism in pyrazole derivatives impact biological activity, and how can it be resolved experimentally?
Pyrazole tautomerism (1H vs. 2H forms) alters electronic properties and binding affinity. For 3(5)-disubstituted pyrazoles, use X-ray crystallography (e.g., SHELXL refinement ) to determine solid-state tautomers, complemented by solution-state NMR (e.g., DMSO-d₆ for hydrogen-bonding analysis). For 1,5-dimethyl-3-(4-propylpyrrolidin-3-yl)-1H-pyrazole, intra- and intermolecular interactions (e.g., C–H···π) may stabilize the 1H tautomer, as seen in analogous structures . Tautomeric ratios can be quantified via integration of distinct NH or CH signals in ¹H NMR .
Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?
- NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to identify methyl (δ ~2.3 ppm), pyrrolidinyl (δ ~3.1 ppm), and pyrazole protons (δ ~6.5 ppm).
- X-ray crystallography : Use SHELX for structure solution and refinement. Example parameters: Space group P-1, empirical formula C₁₉H₂₈N₄, and R-factor < 0.05 .
- HRMS : Confirm molecular weight (e.g., calculated 324.4183 for C₂₃H₂₀N₂) with <2 ppm error .
Advanced: How can crystallographic data contradictions (e.g., disorder in the pyrrolidinyl group) be resolved?
Disorder in flexible substituents (e.g., 4-propylpyrrolidin-3-yl) requires multi-conformer modeling in SHELXL. Apply restraints to bond lengths/angles and use ISOR commands to suppress thermal motion artifacts. Validate with CheckCIF to ensure ADPs are chemically reasonable. For severe disorder, consider low-temperature (100 K) data collection to reduce thermal motion .
Basic: What computational methods predict the compound’s hydrogen-bonding patterns?
Graph set analysis (Etter’s formalism) identifies robust motifs like R₂²(8) rings in pyrazole derivatives. Use Mercury to visualize H-bond networks from crystallographic data. For in silico prediction, DFT (B3LYP/6-31G*) optimizes geometry, while QTAIM analysis confirms bond critical points .
Advanced: How do steric effects from the 4-propylpyrrolidin-3-yl group influence reactivity in cross-coupling reactions?
The bulky pyrrolidinyl group may hinder Suzuki-Miyaura coupling at the pyrazole C4 position. Mitigate this by:
- Using PdCl₂(dppf) with SPhos ligand for steric shielding.
- Increasing reaction temperature (100°C) in toluene/EtOH (3:1).
- Monitoring via LC-MS for intermediate formation (e.g., boronic ester adducts) .
Basic: What are the compound’s logP and solubility profiles, and how are they determined?
- logP : Calculate via HPLC retention time (C18 column, MeOH/H₂O gradient) or software (e.g., ACD/Labs). Expected logP ~3.2 due to methyl and pyrrolidinyl groups.
- Solubility : Measure via shake-flask method in PBS (pH 7.4) or DMSO. For low solubility (<10 µM), consider PEG-400 co-solvent .
Advanced: How can contradictions between in vitro and in vivo activity data be addressed?
Discrepancies may arise from metabolic instability (e.g., CYP3A4 oxidation of the pyrrolidinyl group). Solutions:
- Perform microsomal stability assays (e.g., human liver microsomes + NADPH).
- Introduce deuterium at labile C–H positions (e.g., propyl chain) to slow metabolism.
- Validate via LC-MS/MS metabolite profiling .
Basic: What safety protocols are recommended for handling this compound?
- Use PPE (gloves, goggles) due to potential neurotoxicity (analogous to corticotropin-releasing factor antagonists).
- Store under N₂ at –20°C to prevent oxidation.
- Dispose via incineration (≥1000°C) to avoid environmental persistence .
Advanced: How can in silico docking elucidate binding modes to neurological targets?
- Target : CRF₁ receptor (PDB: 4K5Y).
- Software : AutoDock Vina with Lamarckian GA.
- Protocol :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
